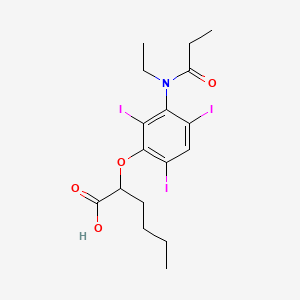
2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid is a complex organic compound characterized by the presence of multiple functional groups, including an amide, a carboxylic acid, and a phenoxy group substituted with iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the iodination of a phenol derivative, followed by the formation of an amide bond and subsequent esterification to introduce the hexanoic acid moiety. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The iodine atoms on the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s iodine content makes it useful in radiolabeling studies and imaging techniques.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid exerts its effects involves interactions with specific molecular targets. The amide and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The iodine atoms may also play a role in modulating the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butanoic acid
- 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)pentanoic acid
- 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)heptanoic acid
Uniqueness
What sets 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid apart from similar compounds is its specific chain length and the presence of three iodine atoms on the phenoxy group.
Propiedades
Número CAS |
24340-28-1 |
|---|---|
Fórmula molecular |
C17H22I3NO4 |
Peso molecular |
685.1 g/mol |
Nombre IUPAC |
2-[3-[ethyl(propanoyl)amino]-2,4,6-triiodophenoxy]hexanoic acid |
InChI |
InChI=1S/C17H22I3NO4/c1-4-7-8-12(17(23)24)25-16-11(19)9-10(18)15(14(16)20)21(6-3)13(22)5-2/h9,12H,4-8H2,1-3H3,(H,23,24) |
Clave InChI |
VTSSLIARSSEULO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(CC)C(=O)CC)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


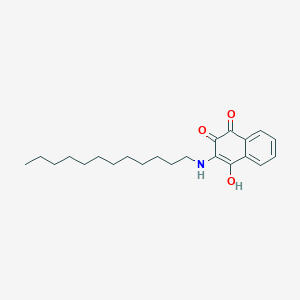
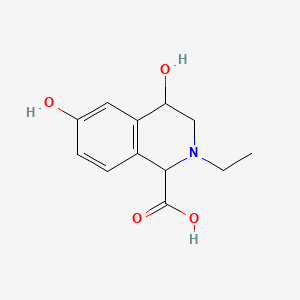





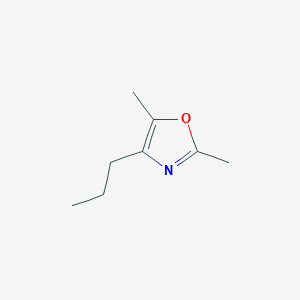
![3-[2-(2-Hydroxy-3,5-dinitrophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14697682.png)
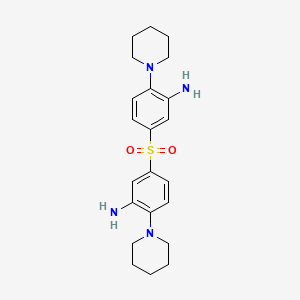
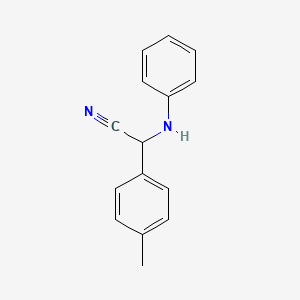
![bicyclo[2.2.1]hepta-2,5-diene;ethene;(4E)-hexa-1,4-diene;prop-1-ene](/img/structure/B14697706.png)
![Bicyclo[3.2.1]oct-6-en-8-one](/img/structure/B14697712.png)

